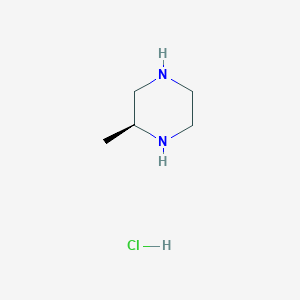

(S)-2-Methylpiperazine hydrochloride

Description

Significance of Chiral Building Blocks in Enantioselective Synthesis

In the field of modern organic synthesis, chiral building blocks are of paramount importance, particularly for the creation of complex molecular structures with specific three-dimensional arrangements. deutscher-apotheker-verlag.de Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. deutscher-apotheker-verlag.de The two mirror-image forms of a chiral molecule are known as enantiomers. While they may share many physical properties, their interaction with other chiral entities, such as biological targets like enzymes and receptors, can differ significantly. enamine.net This distinction is critical in pharmacology, as one enantiomer of a drug can exhibit therapeutic benefits while the other might be inactive or even cause adverse effects. enamine.net

Enantioselective synthesis, the process of preferentially producing one enantiomer over the other, is therefore a cornerstone of drug discovery and development. ethz.ch One of the most effective strategies to achieve this is through the use of the "chiral pool," which involves using enantiomerically pure compounds derived from natural sources (like amino acids or sugars) as starting materials. ethz.ch These materials, known as chiral building blocks, already possess the desired stereochemistry at one or more centers. nih.gov Incorporating these blocks into a synthetic route provides a reliable method for transferring that chirality to the final target molecule, often simplifying the synthetic process and avoiding costly and complex resolution steps later on. nih.gov Chiral amines, specifically, are a vital class of these building blocks, widely used as intermediates, auxiliaries, and catalysts in the synthesis of chiral drugs and natural products. sigmaaldrich.com

Overview of Piperazine (B1678402) Derivatives as Versatile Synthetic Intermediates

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds across numerous therapeutic areas, including anticancer, antiviral, and antidepressant agents. nih.govjocpr.com The versatility of piperazine derivatives as synthetic intermediates can be attributed to several key characteristics.

The presence of two nitrogen atoms provides multiple points for chemical modification, allowing chemists to systematically alter the molecule's properties to enhance solubility, binding affinity, metabolic stability, and oral bioavailability. nih.govnbinno.com The piperazine ring typically adopts a stable chair conformation, and its structural rigidity and hydrogen bond donor/acceptor capabilities can be finely tuned to optimize interactions with biological targets. nih.govscilit.com This adaptability makes the piperazine moiety an invaluable tool for linking different pharmacophores within a single molecule or for serving as the core structure around which new drugs are designed. tandfonline.comtandfonline.com Consequently, the piperazine framework is a recurring structural element in many drugs recently approved by the FDA. nih.gov

Historical Context of (S)-2-Methylpiperazine Hydrochloride Research

The history of piperazine itself dates back to the early 20th century, where it was initially used for treating gout and later as an anti-helminthic agent. jocpr.com The subsequent exploration of substituted piperazine derivatives paved the way for more complex and targeted therapeutic agents. The introduction of a methyl group at the 2-position of the piperazine ring creates a chiral center, leading to (R)- and (S)-enantiomers of 2-methylpiperazine (B152721).

Research into chiral 2-methylpiperazine has focused on methods for its preparation, including the resolution of racemic mixtures using chiral reagents and direct asymmetric synthesis from chiral starting materials. researchgate.net The ability to obtain enantiomerically pure forms like (S)-2-methylpiperazine was a critical advancement, as it allowed for the investigation of stereospecific interactions in biological systems. It was discovered that the specific stereochemistry of this scaffold could be essential for biological activity. For instance, systematic studies in the development of HIV-1 inhibitors identified the 2(S)-methyl piperazine moiety as a key pharmacophore, crucial for achieving high affinity for the CCR5 receptor. researchgate.net

This compound is the salt form of the parent compound. In pharmaceutical development and organic synthesis, converting a free base like (S)-2-methylpiperazine into its hydrochloride salt is a common practice to improve its stability, crystallinity, and handling properties, making it a more reliable and convenient chiral building block for further synthetic transformations.

Physicochemical Properties of (S)-2-Methylpiperazine

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol |

| Appearance | White to pale yellowish crystal |

| Optical Purity | ≥99.0% e.e. |

| CAS Number | 74879-18-8 |

Data sourced from PubChem and commercial supplier specifications. toray.jpnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperazine |

| (R)-2-Methylpiperazine |

| (S)-2-Methylpiperazine |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-5-4-6-2-3-7-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJSDBRVZJYCSL-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Methylpiperazine Hydrochloride

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing single-enantiomer drugs, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. rsc.org Methodologies for preparing (S)-2-methylpiperazine hydrochloride are diverse, ranging from building the chiral ring system from achiral precursors to modifying existing chiral molecules.

The direct, enantioselective construction of the piperazine (B1678402) ring is a highly efficient strategy. One prominent method involves the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. nih.govnih.govthieme-connect.com This approach allows for the synthesis of highly enantioenriched α-substituted piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govnih.gov For instance, using a chiral palladium catalyst derived from an electron-deficient PHOX ligand, various chiral piperazinones can be synthesized in high yields and enantioselectivity. nih.gov

Another powerful technique is the asymmetric lithiation–substitution of an N-Boc protected piperazine. acs.orgmdpi.com This method utilizes a chiral base system, such as s-BuLi combined with (−)-sparteine or a (+)-sparteine surrogate, to deprotonate the α-position diastereoselectively. mdpi.comwhiterose.ac.uk The resulting lithiated intermediate can be trapped with an electrophile to generate α-substituted piperazines as single stereoisomers. acs.org Mechanistic studies have been crucial in optimizing this methodology, identifying factors like the choice of electrophile and distal N-substituent as critical for yield and enantioselectivity. acs.org

Classical resolution remains a viable and often practical approach for obtaining enantiomerically pure 2-methylpiperazine (B152721). This strategy involves the separation of a racemic mixture of 2-methylpiperazine using a chiral resolving agent. The process typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. After separation, the desired enantiomer is liberated from its salt. An efficient optical resolution of 2-methylpiperazine has been achieved through complex formation with chiral host compounds, such as (R)-(-)-1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol. researchgate.net

Asymmetric hydrogenation of prochiral precursors like pyrazines or their derivatives is a highly effective method for synthesizing chiral piperazines. acs.orgresearchgate.net Iridium-catalyzed asymmetric hydrogenation of pyrazines, activated by alkyl halides, can produce a wide range of chiral piperazines with high enantioselectivity (up to 96% ee). acs.orgresearchgate.net This method's utility is demonstrated by its scalability and application in concise drug synthesis. acs.org

Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org These intermediates can be conveniently converted into the final chiral piperazines without any loss of optical purity. dicp.ac.cnrsc.org The process often involves a dynamic kinetic resolution, enhancing the efficiency of the transformation. dicp.ac.cn

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Ref |

| Palladium/Chiral Ligand | 5,6-disubstituted pyrazin-2-ols | Chiral piperazin-2-ones | High | 84-90 | dicp.ac.cn |

| Iridium/JosiPhos Ligand | 3-substituted pyrazinium salts | Chiral piperazines | Good | up to 92 | researchgate.net |

| Iridium/Chiral Diphosphine | Tosylamido-substituted pyrazines | Chiral tetrahydropyrazines | High | High | thieme-connect.com |

The use of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products, is a cornerstone of asymmetric synthesis. rsc.org Amino acids are particularly valuable starting materials for the synthesis of (S)-2-methylpiperazine. For example, optically pure amino acids such as alanine (B10760859) can be converted through a multi-step sequence into chiral 2-substituted piperazines. google.com A typical route involves converting the amino acid to a diamine precursor, which is then cyclized to form the piperazine ring. nih.govnih.gov

One documented pathway begins with (S)-aspartate or (S)-glutamate to prepare homologous piperazine-alcanols in a five-step synthesis. rsc.org Another approach utilizes L-proline to synthesize homochiral bicyclic piperazines. rsc.org These methods leverage the inherent stereochemistry of the starting material to ensure the final product's enantiopurity. A patented method describes the synthesis starting from optically pure amino acids, which are converted to amino acid ester hydrochlorides and subsequently undergo several reaction steps, including reduction of a dicarbonyl intermediate, to yield the chiral piperazine. google.com

Creating the chiral center on a pre-existing piperazine or a precursor ring is another key strategy. Diastereoselective alkylation is a common method. For instance, a diastereoselective methylation of a piperazin-2-one (B30754) intermediate derived from (R)-phenylglycinol has been used to produce (R)-(+)-2-methylpiperazine. rsc.org

Intramolecular cyclization reactions can also establish the required stereochemistry. The synthesis of (2S, 6S)-2,6-dimethylpiperazine has been achieved using either a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction as the key bond-forming step to set the stereochemistry. researchgate.net These methods often rely on chiral auxiliaries or existing stereocenters within the molecule to direct the stereochemical outcome of the reaction.

Practical Synthetic Considerations

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several practical factors. For syntheses starting from chiral amino acids, the raw material cost is a significant factor, although these are often cheaper than complex chiral catalysts. google.com The reaction conditions should ideally be mild, avoiding hazardous reagents and extreme temperatures or pressures to enhance safety and reduce costs. google.com

Process Intensification and Scale-Up Methodologies

Process intensification aims to develop more efficient, safer, and environmentally friendly manufacturing processes. For the synthesis of (S)-2-Methylpiperazine, this can involve transitioning from traditional batch reactors to continuous-flow systems. unito.it Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is crucial for stereoselective reactions and crystallizations. Enabling technologies like microwave irradiation can significantly shorten reaction times through efficient volumetric heating. unito.itresearchgate.net

On an industrial scale, the synthesis of chiral piperazines involves robust and scalable procedures. A common large-scale approach is the chemical resolution of racemic 2-methylpiperazine using a chiral resolving agent like L-(+)-tartaric acid. google.com The scale-up of this process requires careful consideration of factors such as solvent volumes, temperature control during crystallization and hydrolysis, and efficient filtration and drying methods to handle multi-kilogram quantities. google.comresearchgate.net The process often involves the formation of a diastereomeric salt, which can be isolated and then hydrolyzed to yield the desired enantiomer. google.com A key challenge in scaling up is ensuring consistent crystal morphology and purity from batch to batch. google.com

Yield Optimization and Purity Control in Preparation

Purity control is managed through several critical steps:

Selective Crystallization: The formation of the diastereomeric salt of (S)-2-methylpiperazine with L-(+)-tartaric acid allows for its separation from the R-enantiomer, which remains in the mother liquor. google.com

Recrystallization: The isolated salt can be further purified through repeated recrystallizations to enhance both chemical and optical purity. google.com

Hydrolysis and Extraction: After resolution, the purified salt is hydrolyzed under alkaline conditions (e.g., with sodium hydroxide) to liberate the free base. Subsequent extraction into an organic solvent separates the product from inorganic salts. google.com

Solvent Displacement and Crystallization: To obtain the final high-purity solid, techniques like azeotropic distillation can be used to remove water, followed by crystallization from a suitable solvent. This method is effective for refining the final product. google.com

Below is a table summarizing typical yield and purity data from a chiral resolution process. google.com

| Parameter | Value |

| Comprehensive Yield | 80.6% |

| Product Content | 98.35% |

| Optical Purity | 99.22% |

Solvent Selection and Reaction Conditions

The choice of solvents and reaction conditions is crucial for the successful resolution of 2-methylpiperazine. A mixture of water and ethanol (B145695) is commonly employed for the initial salt formation step. google.com Ethanol is added to reduce the solubility of the desired diastereomeric salt, promoting its precipitation while the other diastereomer remains in solution. google.com

During the hydrolysis step to liberate the free base, water is the primary solvent. google.com For the subsequent extraction of the (S)-2-Methylpiperazine base, a water-immiscible organic solvent such as chloroform (B151607) is used. google.com In the final purification stages, solvents like toluene (B28343) or cyclopentylmethyl ether can be used to displace water via azeotropic distillation, which facilitates the crystallization of the final product with high purity. google.com

Key reaction conditions, such as temperature, are carefully controlled throughout the process. The crystallization of the diastereomeric salt is typically performed at low temperatures (below 0 °C) to maximize recovery. google.com Conversely, the hydrolysis of the salt is conducted at elevated temperatures (60-80 °C) for a period of 1 to 1.5 hours to ensure complete reaction. google.com

The following table outlines the typical solvents and conditions used in the resolution process. google.com

| Process Step | Solvents | Temperature | Duration |

| Diastereomeric Salt Formation | Water, Ethanol | < 0 °C | 20-40 minutes |

| Hydrolysis | Water | 60-80 °C | 1-1.5 hours |

| Extraction | Chloroform | Room Temperature | N/A |

Derivatization Strategies for (S)-2-Methylpiperazine

(S)-2-Methylpiperazine is a versatile building block used in the synthesis of more complex molecules, particularly pharmaceuticals. Derivatization typically occurs at the nitrogen atoms, and strategies are employed to control the regioselectivity of these reactions.

Selective Protection Group Strategies (e.g., Boc, Cbz)

To achieve selective functionalization at only one of the two nitrogen atoms in the piperazine ring, a multi-step approach involving protecting groups is often used. nih.gov The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The resulting N-Boc protected intermediate, tert-butyl (S)-3-methylpiperazine-1-carboxylate, is a commercially available reagent. mdpi.com This intermediate allows for subsequent reactions to occur at the unprotected secondary amine. The Boc group is favored due to its stability under many reaction conditions and its straightforward removal under acidic conditions. mdpi.com This strategy is employed in the synthesis of complex pharmaceutical agents like the KRAS inhibitor Sotorasib. mdpi.com

An alternative, simpler strategy for achieving mono-substitution is to use protonation as an in-situ protecting group. researchgate.netnih.gov By forming the piperazine monohydrochloride, one nitrogen atom is protonated and thus deactivated towards electrophiles, allowing the reaction to proceed selectively at the other, more nucleophilic nitrogen. nih.gov This one-pot method avoids the separate steps of protection and deprotection, making the process more efficient. researchgate.netnih.gov

N-Alkylation and N-Acylation Reactions

Once a mono-protected (S)-2-methylpiperazine derivative is obtained, the remaining free secondary amine is available for N-alkylation or N-acylation reactions. These reactions are fundamental for constructing the final target molecules.

N-Acylation: This involves reacting the piperazine with an acylating agent, such as an acyl chloride or an anhydride. A notable example is in the synthesis of Sotorasib, where Boc-protected (S)-3-methylpiperazine is reacted with acryloyl chloride to form a key amide bond. mdpi.com

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom. It is typically achieved by reacting the piperazine with an alkyl halide or through reductive amination with an aldehyde or ketone. These reactions are widely used to connect the piperazine moiety to other parts of a molecule in drug synthesis. mdpi.com

Applications As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Nitrogen-Containing Heterocycles

The synthesis of complex nitrogen-containing heterocycles often utilizes chiral building blocks to control the stereochemical outcome of the final product. (S)-2-Methylpiperazine is a valuable starting material in this regard, enabling the construction of a variety of more complex heterocyclic systems.

Synthesis of Substituted Piperazine (B1678402) and Piperidine (B6355638) Derivatives

The nucleophilic nature of the nitrogen atoms in (S)-2-methylpiperazine allows for straightforward derivatization to produce a wide range of substituted piperazines. After appropriate protection of one nitrogen atom (e.g., with a Boc group), the other can be functionalized through various reactions, including alkylation, arylation, and acylation, to introduce desired substituents with retention of the original stereochemistry.

For instance, in the synthesis of the KRAS G12C inhibitor Sotorasib, a protected form of a chiral methylpiperazine, (S)-1-Boc-3-methylpiperazine, is utilized. nih.gov This chiral fragment is introduced into the molecule via a nucleophilic substitution reaction with a chlorinated quinazoline (B50416) derivative. nih.gov This key step highlights the role of the chiral piperazine in building the complex architecture of the final drug molecule. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| Chlorinated Quinazoline | (S)-1-Boc-3-methylpiperazine | Sotorasib Precursor | Nucleophilic Substitution | nih.gov |

| 2-chloro-5-nitropyridine | N-methylpiperazine | Netupitant Precursor | SNAr Reaction | mdpi.com |

| 4-fluoro-2-nitrobenzoic acid | N-methylpiperazine | Drug Precursor 79 | SNAr Reaction | mdpi.com |

Furthermore, the piperazine ring can be a precursor to piperidine derivatives through various synthetic manipulations, although this is a less direct application. The synthesis of the alkaloid (+)-stenusine, for example, involves the stereospecific construction of a 3-substituted piperidine ring, demonstrating the importance of chiral cyclic amines in the synthesis of complex natural products. researchgate.netacs.org While this synthesis does not start directly from (S)-2-methylpiperazine, it showcases the utility of chiral six-membered nitrogen heterocycles in building intricate molecular frameworks. researchgate.netacs.org

Formation of Fused and Bridged Polycyclic Systems

(S)-2-Methylpiperazine and its derivatives are valuable for constructing more rigid and conformationally constrained polycyclic systems, such as fused and bridged heterocycles. These complex structures are of great interest in medicinal chemistry as they can offer higher receptor affinity and selectivity.

An example of the formation of a fused heterocyclic system is the "heterocyclic merging" approach, where a chiral piperazine is fused to an indazole nucleus. nih.govyoutube.com This strategy involves a key intramolecular aza-Michael addition to form the fused indazolo-piperazine ring system. nih.gov By starting with a chiral diamine precursor, stereochemically diverse and enantiomerically pure fused heterocycles can be synthesized. nih.govyoutube.com

| Starting Material | Key Reaction | Product | System Type | Ref. |

| Chiral Diamine Precursor | Intramolecular aza-Michael addition | Indazolo-piperazine | Fused | nih.gov |

| Piperazine-2,6-diones | Reaction with dielectrophiles | 2,6-Bridged Piperazine | Bridged | digitellinc.com |

In the realm of bridged systems, research has focused on creating 2,6-bridged piperazines to reduce conformational flexibility, which can enhance binding affinity to biological targets. digitellinc.com The synthesis of these bridged structures often starts with piperazine-2,6-diones, which are then reacted with various dielectrophiles to form the bridge. digitellinc.com This approach allows for the introduction of functional groups on the bridge, providing a scaffold with a defined three-dimensional orientation of pharmacophoric elements. digitellinc.com Another study details the synthesis of bridged piperazine analogues of GBR 12909, where the piperazine moiety is replaced with a more rigid 3,8-diaza[3.2.1]bicyclooctane system to improve binding to the dopamine (B1211576) transporter. researchgate.net

Integration into Ring-Expansion and Ring-Contraction Strategies

Ring-expansion and ring-contraction reactions are powerful tools in organic synthesis for accessing ring systems that may be difficult to construct through direct cyclization. While the direct application of (S)-2-methylpiperazine in such strategies is not extensively documented, the principles of these reactions can be applied to its derivatives.

Ring expansion of smaller nitrogen heterocycles, such as chiral vinyl aziridines, can lead to the stereospecific formation of chiral 3-pyrrolines, which are valuable building blocks. rsc.org Conceptually, a similar strategy could be envisioned where a suitably functionalized derivative of (S)-2-methylpiperazine undergoes a ring expansion to form a larger seven-membered diazepine (B8756704) ring system while retaining the original stereocenter.

Conversely, ring-contraction reactions can be used to synthesize smaller, more strained ring systems from larger ones. For example, certain hexopyranoside 2-triflates have been shown to undergo a facile substitutive ring-contraction to form 2,5-anhydro sugars. While not directly involving piperazines, this illustrates a type of transformation that could potentially be applied to a complex piperazine derivative to create a novel chiral five-membered ring system. The exploration of such strategies with chiral piperazine scaffolds remains an area with potential for future development.

Asymmetric Synthesis of Complex Molecular Architectures

The primary application of (S)-2-methylpiperazine hydrochloride is in asymmetric synthesis, where its inherent chirality is transferred to the target molecule, ensuring the formation of a single desired enantiomer. nih.gov

Role as a Chiral Moiety in Target Compound Construction

A prominent example is the synthesis of the recently FDA-approved drug Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein. nih.govdigitellinc.comdigitellinc.comacs.org The synthesis of Adagrasib involves the use of a chiral substituted piperazine building block, (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. protheragen.ai This chiral piece is introduced into the core structure through a regioselective SNAr reaction, demonstrating the crucial role of the pre-existing stereocenter in the piperazine ring for the final drug's structure and function. acs.org

The synthesis of another KRAS inhibitor, Sotorasib (AMG 510), also relies on a chiral piperazine derivative. nih.govyoutube.comchemistryviews.orgresearchgate.net The commercial manufacturing process for Sotorasib involves the coupling of (S)-1-Boc-3-methylpiperazine with a quinazolinone core. nih.govchemistryviews.orgresearchgate.net The stereochemistry of the final drug molecule is directly derived from this chiral building block. nih.gov

| Drug | Chiral Building Block | Key Incorporation Step | Therapeutic Target | Ref. |

| Adagrasib (MRTX849) | (S)-2-(piperazin-2-yl)acetonitrile | SNAr Reaction | KRASG12C | nih.govprotheragen.aiacs.org |

| Sotorasib (AMG 510) | (S)-1-Boc-3-methylpiperazine | Nucleophilic Substitution | KRASG12C | nih.govchemistryviews.org |

Incorporation into Natural Product Total Synthesis

The piperazine motif is found in a variety of natural products, often contributing to their biological activity. chemicalbook.comresearchgate.net Thioketopiperazine natural products, for instance, are a class of secondary metabolites with antibacterial and antifungal properties. chemicalbook.com The total synthesis of these complex molecules often requires efficient methods for constructing the core piperazine ring. chemicalbook.com

While direct incorporation of (S)-2-methylpiperazine into the total synthesis of a natural product is not widely reported, the synthesis of related alkaloids highlights the importance of chiral piperidine and piperazine-like structures. For example, the total synthesis of the alkaloid (+)-stenusine, a spreading agent from the beetle Stenus comma, involves the stereoselective synthesis of a substituted piperidine ring. researchgate.netacs.org This underscores the utility of chiral six-membered nitrogen heterocycles as key intermediates in the synthesis of complex natural products. The availability of enantiomerically pure building blocks like (S)-2-methylpiperazine provides a valuable starting point for synthetic routes toward piperazine-containing natural products and their analogues.

Enabling Chiral Scaffolds for Diverse Chemical Librariesresearchgate.net

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with a wide range of biological targets. nih.gov The incorporation of a stereocenter, as in (S)-2-methylpiperazine, significantly enhances the utility of this scaffold by introducing three-dimensional complexity, which is crucial for improving binding affinity, selectivity, and pharmacokinetic properties of drug candidates.

The synthesis of chemical libraries based on chiral piperazine cores allows for the systematic exploration of chemical space around a validated pharmacophore. These libraries are instrumental in hit-to-lead campaigns in drug discovery.

A prominent example is the construction of a stereochemically diverse DNA-Encoded Chemical Library (DECL) that utilized 24 enantiomerically pure, trifunctional 2,6-disubstituted piperazines as central scaffolds. Although this example uses 2,6-disubstituted piperazines, the principle directly applies to monosubstituted chiral piperazines like (S)-2-methylpiperazine. The study demonstrated that the piperazine scaffolds confer a different and valuable shape diversity compared to more common flat, aromatic cores, occupying a wider swath of chemical space. This approach led to the production of a diverse library containing 77 million unique compounds.

Another key strategy involves the split-Ugi multicomponent reaction to generate libraries of 1,4-disubstituted piperazines. Researchers have successfully applied this method to create a library of potential dopamine D2/D3 receptor ligands. researchgate.net Starting with piperazine, various carboxylic acids, carbonyl components, and isocyanides were combined to produce a range of compounds. Subsequent chemical modifications further increased the library's diversity. This work highlights how MCRs can rapidly generate chemical diversity around the piperazine core, leading to the identification of compounds with significant biological activity. researchgate.net

The development of solid-phase synthesis routes has further accelerated the creation of large combinatorial libraries of piperazine derivatives. By attaching a piperazine-2-carboxylic acid scaffold to a solid support, researchers can efficiently perform multi-step syntheses to generate thousands of discrete compounds, which are then used for high-throughput screening. 5z.com

The table below summarizes key research findings on the use of chiral piperazine scaffolds in creating diverse chemical libraries.

| Library Type | Core Scaffold Principle | Synthetic Methodology | Key Findings/Applications | Reference |

|---|---|---|---|---|

| DNA-Encoded Chemical Library (DECL) | Enantiomerically pure 2,6-disubstituted piperazines | Multi-step synthesis with DNA-tagging | Generated a 77 million-member library with high 3D shape diversity. | 5z.com |

| Dopamine Receptor Ligand Library | Piperazine (unsubstituted) | Split-Ugi multicomponent reaction | Efficiently generated a library of 1,4-disubstituted piperazines, leading to ligands with high affinity for D2 receptors. | researchgate.net |

| General Screening Library | Piperazine-2-carboxylic acid | Solid-phase synthesis | Developed two routes to produce a 15,000-member discrete compound library for lead discovery. | 5z.com |

| Peptidomimetic Scaffolds | Piperazine-based structures | Sequential Ugi reaction / cyclization | Created minimalist peptidomimetics capable of mimicking peptide secondary structures, with potential as PPI modulators. | nih.gov |

Role in Asymmetric Catalysis and Chiral Auxiliary Applications

Development of Novel Chiral Ligands Derived from (S)-2-Methylpiperazine Hydrochloride

The development of new chiral ligands is a cornerstone of progress in asymmetric catalysis. The rigid, stereochemically defined framework of (S)-2-methylpiperazine provides an excellent platform for creating ligands that can effectively transfer chiral information to a metal center or a substrate.

The design of N-substituted piperazine (B1678402) ligands derived from this compound is centered on introducing specific functionalities at the nitrogen atoms to create effective coordinating moieties for metal catalysts. The synthesis typically begins with the free base, (S)-2-methylpiperazine, obtained from its hydrochloride salt. Subsequent N-substitution reactions, such as N-alkylation or N-arylation, allow for the introduction of a wide variety of groups. For instance, the synthesis of N-aryl piperazines can be achieved through reactions with aryl halides, often facilitated by a base. Similarly, N-acyl derivatives can be prepared by reacting the piperazine with acylating agents like acid chlorides or anhydrides, a strategy that can also be employed in the synthesis of chiral auxiliaries where an acyl group is transferred in a stereoselective manner. nih.govnih.gov

The modular nature of these synthetic routes allows for the creation of libraries of ligands with varying steric bulk and electronic properties. This tunability is critical for optimizing the ligand's performance in a specific catalytic reaction. The synthesis of chiral piperazines and their derivatives can also be approached through multi-step sequences starting from chiral precursors like amino acids, highlighting the importance of this structural motif in medicinal chemistry and catalysis. rsc.org

Ligands derived from (S)-2-methylpiperazine have been explored for their potential in coordinating with various transition metals to form catalytically active species. The resulting metal complexes have shown promise in a range of asymmetric transformations.

Ruthenium (Ru): Ruthenium complexes bearing chiral ligands are well-known for their efficacy in asymmetric hydrogenation and transfer hydrogenation reactions. While specific examples detailing the use of (S)-2-methylpiperazine-derived ligands with ruthenium are not extensively documented in the provided context, the general principle involves the formation of a chiral Ru-complex that can effectively differentiate between the prochiral faces of a substrate. Novel air-stable ruthenium(II) complexes with other nitrogen-based ligands have demonstrated excellent activity in the hydrogenation of ketones and aldehydes. mdpi.com

Copper (Cu): Copper-catalyzed reactions are prevalent in asymmetric synthesis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. Chiral ligands are crucial for inducing enantioselectivity in these processes. For example, novel tridentate Schiff bases synthesized from piperazine-amine derivatives have been used with Cu(II) ions to catalyze the enantioselective Henry reaction, achieving high yields and enantioselectivities. researchgate.net This demonstrates the potential of piperazine-based scaffolds to create effective chiral environments around a copper center.

Rhodium (Rh): Rhodium complexes are extensively used in asymmetric hydrogenation and hydroformylation reactions. The performance of these catalysts is highly dependent on the structure of the chiral ligand. While the direct application of (S)-2-methylpiperazine-derived ligands in Rh-catalyzed reactions is not explicitly detailed in the available information, the development of chiral amines as ligands for such transformations is a well-established strategy. clockss.org

The versatility of the piperazine scaffold allows for the design of ligands that can coordinate to these metals, influencing the stereochemical outcome of the catalyzed reaction.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a prominent class of organocatalysts. While the direct use of (S)-2-methylpiperazine derivatives as organocatalysts is an area with potential for exploration, the broader class of chiral piperidines and other amine-based structures has been successfully employed in biomimetic asymmetric synthesis. nih.gov These catalysts often operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively. The development of bifunctional catalysts, incorporating both a basic amine site and a hydrogen-bond donor, is a common strategy to enhance enantioselectivity.

Chiral Auxiliary Functionality

In addition to its role in catalysis, (S)-2-methylpiperazine can be utilized as a chiral auxiliary. In this approach, the chiral amine is covalently attached to a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction on the substrate.

Stereocontrol in Chiral Auxiliary-Mediated Reactions

The stereochemical outcome of reactions mediated by chiral auxiliaries is determined by the conformational preferences of the diastereomeric intermediate. The auxiliary effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less sterically hindered face.

A classic example of this strategy is the diastereoselective alkylation of enolates derived from amides of chiral auxiliaries. While specific examples utilizing (S)-2-methylpiperazine as the auxiliary for enolate alkylation are not extensively documented in readily available literature, the principle is well-established with other chiral amines. harvard.edustackexchange.com For instance, an N-acyl derivative of (S)-2-methylpiperazine could be deprotonated to form a chiral enolate. The subsequent reaction with an alkyl halide would be expected to proceed with high diastereoselectivity, governed by the steric hindrance imposed by the methyl group on the piperazine ring.

Cleavable and Recoverable Auxiliary Strategies

A crucial aspect of using a chiral auxiliary is the ability to remove it from the desired product under mild conditions without affecting the newly created stereocenter. Furthermore, the ability to recover the auxiliary for reuse is essential for the economic viability of this synthetic strategy.

Common methods for the cleavage of amide-based auxiliaries include acidic or basic hydrolysis, reduction with metal hydrides (e.g., lithium aluminum hydride), or oxidative cleavage. For an auxiliary derived from (S)-2-methylpiperazine, reductive cleavage of the amide bond would yield the desired chiral product and the recoverable N-alkylated piperazine. The choice of the cleavage method depends on the stability of the functional groups present in the product molecule.

Catalyst Recycling and Immobilization Strategies

The development of sustainable chemical processes necessitates the efficient recovery and recycling of catalysts. For homogeneous catalysts like those derived from (S)-2-methylpiperazine, this can be challenging. One effective solution is the immobilization of the catalyst onto a solid support.

Heterogenization of this compound-Derived Catalysts

Heterogenization involves anchoring the catalytically active molecule onto an insoluble support, such as a polymer resin, silica (B1680970) gel, or graphene oxide. This allows for the easy separation of the catalyst from the reaction mixture by simple filtration. The immobilized catalyst can then be washed and reused in subsequent reaction cycles.

Research has demonstrated the successful immobilization of piperazine onto graphene oxide to create a heterogeneous bifunctional acid-base catalyst. rsc.org This immobilized catalyst showed high activity and could be recycled multiple times without a significant loss of performance. While this example uses achiral piperazine, the same principles can be applied to create recyclable catalysts from this compound. The amine functionality provides a convenient handle for covalent attachment to a variety of solid supports that have been functionalized with appropriate reactive groups. The development of such immobilized chiral catalysts is a key area of research for the application of (S)-2-methylpiperazine in large-scale, environmentally friendly asymmetric synthesis.

Strategies for Catalyst Recovery and Reuse in Homogeneous Systems

The intrinsic nature of homogeneous catalysis, where the catalyst and reactants exist in the same phase, presents a significant challenge for catalyst separation and recovery. This is a critical consideration in terms of process economics and sustainability, particularly when employing valuable and complex chiral ligands derived from molecules such as (S)-2-Methylpiperazine. While specific documented strategies for the recovery and reuse of homogeneous catalysts derived directly from "this compound" are not extensively detailed in publicly available research, several established principles and innovative approaches in the broader field of homogeneous catalysis are applicable. These strategies aim to facilitate the separation of the catalyst from the product and unreacted starting materials, allowing for its subsequent reuse without significant loss of activity or enantioselectivity.

The primary challenge lies in overcoming the miscibility of the catalyst with the reaction mixture. Effective recovery strategies often involve inducing a phase separation post-reaction, thereby "heterogenizing" the homogeneous catalyst for the purpose of separation. Key approaches that could be theoretically applied to catalytic systems involving (S)-2-Methylpiperazine-derived ligands are outlined below.

Immobilization on Soluble Supports

One prominent strategy involves attaching the chiral ligand or the metal complex to a soluble polymer or dendrimer. nih.gov This macromolecular support is designed to be soluble in the reaction medium, ensuring the reaction proceeds under homogeneous conditions. Upon completion of the reaction, the catalyst-support conjugate can be selectively precipitated by altering the solvent composition or temperature, allowing for its recovery by simple filtration. nih.gov The recovered catalyst can then be redissolved for subsequent reaction cycles.

Table 1: Comparison of Soluble Supports for Catalyst Immobilization

| Support Type | Advantages | Disadvantages |

| Polymers | High loading capacity, tunable solubility, potential for stimuli-responsive behavior (e.g., temperature or pH). nih.gov | Potential for steric hindrance around the catalytic center, polydispersity can lead to non-uniform catalytic sites. |

| Dendrimers | Well-defined structure, monodispersity, precise placement of catalytic sites. nih.gov | More complex and costly synthesis compared to linear polymers. |

The choice of soluble support is crucial and would depend on the specific reaction conditions and the properties of the (S)-2-Methylpiperazine-derived catalyst. For instance, a thermo-responsive polymer could be employed, which is soluble at the reaction temperature but precipitates upon cooling, offering a straightforward separation protocol.

Biphasic Catalysis

Biphasic catalysis is another powerful technique for catalyst recovery. In this approach, the reaction is carried out in a two-phase liquid system, where the catalyst is preferentially soluble in one phase and the products are soluble in the other. This allows for simple separation by decantation. Common biphasic systems include:

Aqueous-Organic Biphasic Systems: The catalyst is made water-soluble by incorporating polar functional groups into the ligand structure. While effective for certain reactions, this approach can be limited by the low solubility of many organic substrates in water.

Fluorous Biphasic Systems: The catalyst is modified with perfluoroalkyl chains ("fluorous ponytails"), rendering it soluble in a fluorous solvent. The reaction with organic substrates is carried out at a temperature where the two phases are miscible, and upon cooling, the phases separate, allowing for recovery of the fluorous catalyst phase.

Ionic Liquid Biphasic Systems: Ionic liquids (ILs) can serve as a "catalyst phase" due to their negligible vapor pressure and ability to dissolve a wide range of catalysts. The product can often be extracted with a conventional organic solvent, leaving the catalyst-IL solution ready for reuse.

For a catalyst derived from (S)-2-Methylpiperazine, modification of the ligand to enhance its solubility in a specific phase would be a necessary step to implement this strategy.

Membrane Filtration

Organic solvent nanofiltration (OSN) is an emerging technology for the separation of molecules based on size. By using a membrane with a suitable molecular weight cut-off, it is possible to retain the larger catalyst molecules while allowing the smaller product and reactant molecules to pass through. This technique is particularly attractive as it operates under mild conditions and can be applied to a wide range of solvent systems. The success of this method would hinge on a significant size difference between the (S)-2-Methylpiperazine-based catalyst and the reaction products.

Supramolecular Strategies

More advanced strategies involve the use of supramolecular interactions to reversibly immobilize the homogeneous catalyst. nih.gov For example, a catalyst could be designed to bind to a solid support through non-covalent interactions such as hydrogen bonding or host-guest interactions. After the reaction, the catalyst is captured by the solid support and can be recovered by filtration. The catalyst can then be released back into solution for the next reaction cycle by changing the solvent or other conditions. nih.gov

Table 2: Overview of Catalyst Recovery Strategies in Homogeneous Systems

| Strategy | Principle | Key Requirements |

| Immobilization on Soluble Supports | Covalent attachment to a macromolecule that can be selectively precipitated. | Synthesis of a suitably functionalized ligand; selection of an appropriate soluble support. |

| Biphasic Catalysis | Catalyst is confined to a separate liquid phase from the product. | Modification of the ligand to impart specific solubility; suitable solvent system. |

| Membrane Filtration | Size-exclusion separation of the catalyst from the product. | Significant difference in molecular size between the catalyst and product; membrane stability in the reaction solvent. |

| Supramolecular Immobilization | Reversible non-covalent binding to a solid support. | Design of a ligand capable of specific supramolecular interactions; a complementary solid support. |

While the application of these strategies to catalysts specifically derived from this compound requires further dedicated research, these established methodologies provide a strong conceptual framework for the development of recyclable and sustainable homogeneous catalytic systems based on this chiral building block. The economic and environmental benefits of catalyst recycling continue to drive innovation in this critical area of chemical synthesis.

Advanced Structural and Spectroscopic Research on S 2 Methylpiperazine Hydrochloride Derivatives

Conformational Analysis and Stereochemical Implications

The non-planar, six-membered ring of piperazine (B1678402) allows it to adopt several conformations, including the thermodynamically favored chair form, as well as boat, twist-boat, and half-chair forms. nih.gov The stereochemistry of (S)-2-methylpiperazine hydrochloride introduces a fixed chiral center that significantly influences the conformational equilibrium of the ring and its derivatives.

The primary conformational question for a 2-substituted piperazine derivative is the orientation of the methyl group, which can be either axial or equatorial in the dominant chair conformation. While the equatorial position is often sterically favored for substituents on cyclohexane (B81311) rings, studies on N-acyl and N-aryl 2-substituted piperazines have revealed a preference for the axial conformation. nih.gov This preference can be further stabilized in certain derivatives by factors such as intramolecular hydrogen bonding. nih.gov

The introduction of substituents on the nitrogen atoms, a common feature in piperazine derivatives, adds another layer of complexity. For instance, N-acylated piperazines exhibit a complex conformational behavior due to the hindered rotation around the partial double bond of the amide C–N linkage. nih.govrsc.org This restricted rotation, combined with the piperazine ring's own inversion process, can lead to the coexistence of multiple, distinct conformers in solution at room temperature. nih.govbeilstein-journals.org

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating these conformational dynamics. By analyzing spectra at varying temperatures, researchers can observe the coalescence of signals as the rate of conformational interconversion increases. beilstein-journals.orgresearchgate.net This allows for the calculation of the Gibbs free activation energy (ΔG‡) barriers for processes like ring inversion and amide bond rotation, which typically range from 56 to 80 kJ mol⁻¹. rsc.org In many N-benzoylated derivatives, the energy barrier for amide rotation is higher than that for the ring inversion. rsc.org X-ray crystallography provides complementary, definitive information on the solid-state conformation of these molecules, confirming findings from NMR studies and computational models. rsc.orgresearchgate.net

| Process | Typical Technique | Calculated Parameter | Typical Range of Values | Reference |

|---|---|---|---|---|

| Piperazine Ring Inversion | Dynamic 1H NMR | Activation Energy (ΔG‡) | 56 - 80 kJ mol⁻¹ | rsc.org |

| Amide Bond Rotation | Dynamic 1H NMR | Activation Energy (ΔG‡) | Generally higher than ring inversion | rsc.org |

| Substituent Orientation | Computational Modeling / X-Ray Crystallography | Conformational Preference | Axial preferred for 1-acyl-2-substituted piperazines | nih.gov |

Chiroptical Properties and Their Relation to Stereochemistry

Chiroptical spectroscopy provides a direct probe into the stereochemistry of chiral molecules like (S)-2-methylpiperazine and its derivatives. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light, which is exquisitely sensitive to its three-dimensional structure.

The most fundamental chiroptical property is specific rotation ([α]), which measures the rotation of plane-polarized light. For the parent compound, (S)-(+)-2-Methylpiperazine, a specific rotation of [α]D²⁰ = +6.8° (c = 1 in ethanol) has been reported, with the positive sign indicating its dextrorotatory nature. sigmaaldrich.com

Circular Dichroism (CD) spectroscopy is a more sophisticated technique that measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. CD spectroscopy has been used to verify the induction of chiral optical properties in derivatives of (S)-2-methylpiperazine. rsc.org The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. It is a fundamental principle that enantiomers exhibit mirror-image CD spectra. nih.gov This relationship is crucial for assigning or confirming the absolute configuration of a chiral center. For example, if the CD spectrum of a derivative of (S)-2-methylpiperazine is known, the spectrum of its (R)-enantiomer can be predicted to be its exact inverse.

Vibrational Circular Dichroism (VCD), which operates in the infrared region of the spectrum, offers even greater structural detail. VCD, often coupled with quantum chemical calculations, can elucidate the structure of complex chiral systems, such as peptides containing piperazine-like rings, even in the solid state. nih.gov The chiroptical properties are thus inextricably linked to the stereochemistry; the specific arrangement of atoms and functional groups around the chiral C2 carbon dictates the sign and magnitude of the observed optical rotation and CD signals (Cotton effects), providing unambiguous confirmation of the molecule's absolute configuration.

| Compound/Concept | Property | Technique | Observed Value/Principle | Reference |

|---|---|---|---|---|

| (S)-(+)-2-Methylpiperazine | Specific Rotation ([α]D²⁰) | Polarimetry | +6.8° (c = 1 in ethanol) | sigmaaldrich.com |

| Chiral Derivatives | Chiral-Optical Response | Circular Dichroism (CD) | CD confirms induction of chirality | rsc.org |

| Enantiomeric Pair (S vs. R) | CD Spectra Relationship | Circular Dichroism (CD) | Spectra are mirror images | nih.gov |

| Complex Chiral Systems | Solid-State Structure | Vibrational Circular Dichroism (VCD) | Provides detailed structural information | nih.gov |

Structural Elucidation in Complex Environments

Determining the precise structure of (S)-2-methylpiperazine derivatives within complex environments—such as reaction mixtures containing multiple stereoisomers or biological systems—requires a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in solution. Beyond simple one-dimensional ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure and relative stereochemistry of complex derivatives. nih.gov For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing critical information for assigning relative stereochemistry in diastereomeric mixtures. nih.gov Other 2D techniques like COSY, HSQC, and HMBC are used to piece together the complete covalent framework of the molecule. nih.gov

Often, synthetic procedures yield mixtures of diastereomers that are difficult to separate using standard column chromatography. In these cases, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for their physical separation, allowing for the characterization of each pure stereoisomer. nih.gov

When analyzing derivatives in very low concentrations or within complex biological matrices, hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and mass identification of MS. beilstein-journals.orgresearchgate.net For specialized applications, such as tracking a molecule in a biological system, derivatives can be radiolabeled (e.g., with ¹⁸F), and their fate can be monitored using techniques like radio-HPLC. beilstein-journals.org

In the context of medicinal chemistry, a "complex environment" can also refer to the binding pocket of a target protein or receptor. While direct experimental visualization in this environment is challenging, computational methods like molecular docking are used to model the potential binding conformations of (S)-2-methylpiperazine derivatives. nih.govmdpi.com These models provide insights into the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, helping to explain the relationship between a molecule's structure and its biological activity. nih.govmdpi.comacs.org

Theoretical and Computational Studies of S 2 Methylpiperazine Hydrochloride and Its Derivatives

Density Functional Theory (DFT) Calculations for Geometry and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules. By calculating the electron density, DFT can determine optimized molecular structures, vibrational frequencies, and various reactivity descriptors. researchgate.netmdpi.com For piperazine (B1678402) derivatives, DFT calculations are typically performed using functionals like B3LYP or B3PW91 combined with appropriate basis sets such as 6311G++(d,p) or TZVP to achieve a balance between accuracy and computational cost. researchgate.netnih.govnih.gov Such studies have been successfully applied to investigate piperazine-based compounds, revealing details about bond lengths, angles, and the influence of substituents on the ring conformation. researchgate.netresearchgate.net For instance, in a study on a 2-methylpiperazine-containing hybrid material, DFT was used for geometry optimization and to calculate vibrational frequencies, which showed good agreement with experimental infrared spectroscopy data. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

For piperazine derivatives, the nitrogen atoms' lone pairs significantly contribute to the HOMO, making them the primary sites for electrophilic attack and protonation. The methyl group in (S)-2-Methylpiperazine acts as an electron-donating group, which is expected to raise the energy of the HOMO, potentially increasing its nucleophilicity compared to unsubstituted piperazine. DFT calculations on related compounds allow for the quantification of these properties. researchgate.netwuxibiology.com Conceptual DFT also provides reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index, which are derived from the HOMO and LUMO energies. researchgate.netresearchgate.net

| Computational Parameter | Significance in Reactivity Analysis | Expected Influence of 2-Methyl Group |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). Higher energy means greater reactivity towards electrophiles. | Increased energy due to inductive effect. |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). Lower energy means greater reactivity towards nucleophiles. | Slight increase in energy. |

| HOMO-LUMO Gap (ΔE) | Indicator of kinetic stability and chemical reactivity. Smaller gap suggests higher reactivity. | Slightly decreased gap, suggesting increased reactivity. |

| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. | Generally lower for more nucleophilic species. |

When (S)-2-Methylpiperazine is used as a scaffold for catalysts, understanding the reaction mechanism is crucial for optimization. DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states (TS). ariel.ac.il A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu

For reactions catalyzed by chiral amines, such as asymmetric nucleophilic substitutions or additions, DFT can be used to model the interaction between the catalyst, substrate, and reagents. By calculating the energies of different possible transition states, researchers can predict the stereochemical outcome of a reaction. For example, in an SN2 reaction, the transition state involves a pentacoordinate carbon center. ucsb.edu DFT can elucidate why one pathway, leading to a specific enantiomer, is energetically favored over another. This analysis involves locating the TS structure and confirming it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Molecular Dynamics Simulations for Ligand-Substrate and Solvent Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, diffusion, and intermolecular interactions. nih.govresearchgate.net

In the context of (S)-2-Methylpiperazine hydrochloride, MD simulations are valuable for understanding its behavior in solution and its interaction with biological targets or substrates when used as a ligand. nih.govmdpi.com Simulations can model how the chiral ligand binds to a metal center or a substrate, revealing the preferred binding modes and the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov Furthermore, MD can shed light on the role of the solvent. Simulations explicitly including water molecules can detail the hydration shell around the piperazine derivative, showing how water molecules interact with the ammonium (B1175870) and amine groups and the chloride counter-ion, which influences the molecule's conformation and reactivity. researchgate.netnitech.ac.jp

Rational Design Principles for this compound-Based Catalysts

The chiral nature and conformational rigidity of the (S)-2-Methylpiperazine scaffold make it an attractive building block for asymmetric catalysts. Rational design principles, guided by computational studies, aim to create catalysts with high efficiency and selectivity. nih.gov

The design process often begins with a mechanistic hypothesis, which is then tested and refined using computational modeling. DFT can be used to screen potential catalyst candidates in silico by calculating the transition state energies for a model reaction. This allows researchers to predict how modifications to the piperazine scaffold—such as adding bulky substituents to the nitrogen atoms—will affect the stereoselectivity. The goal is often to create a well-defined chiral pocket that forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomeric product. nih.gov MD simulations can then be used to assess the flexibility of the proposed catalyst and its interactions with the substrate and solvent, providing a more dynamic picture of the catalytic environment. nih.gov

Protonation Equilibria and Solvent Effects in Solution

In solution, (S)-2-Methylpiperazine, having two nitrogen atoms, can exist in different protonation states. As a hydrochloride salt, one nitrogen is protonated. However, the location of the proton can be ambiguous: it could reside on the nitrogen at position 1 (N1, tertiary amine if substituted) or the nitrogen at position 4 (N4, secondary amine). Furthermore, pH and solvent polarity can significantly influence this equilibrium.

Theoretical studies on the closely related N-methylpiperazine provide significant insight into this phenomenon. nih.gov Calculations combining DFT with a polarizable continuum model (PCM) for the solvent, as well as explicit solvent models via Monte Carlo simulations, have been used to determine the relative free energies of the different protonated tautomers. nih.gov For N-methylpiperazine in an infinitely dilute aqueous solution, calculations predicted a nearly equal ratio of the two possible protonated forms. nih.gov However, experimental NMR data in a 0.37 M aqueous solution showed a preference for protonation at the secondary nitrogen (an 80/20 ratio). nih.gov This discrepancy was resolved by computationally considering the self-association of the solute molecules, where dimeric structures stabilized by hydrogen bonds with the chloride anion become significant, especially in less polar solvents like dichloromethane. nih.gov These findings underscore the critical importance of accounting for both explicit solvent effects and solute concentration when studying protonation equilibria in solution. nih.gov

| Condition | Method | Protonation at Secondary N (%) | Protonation at Tertiary N (%) |

|---|---|---|---|

| Dilute Aqueous Solution | Theoretical (PCM) | 47 | 53 |

| 0.37 M Aqueous Solution | Experimental (NMR) | 80 | 20 |

| 0.37 M Dichloromethane | Experimental (NMR) | >95 | <5 |

Emerging Research Directions and Methodological Advancements

Integration in Flow Chemistry and Microreactor Systems

The paradigm of chemical synthesis is gradually shifting from traditional batch processes to continuous flow chemistry, which offers superior control over reaction parameters, enhanced safety, and potential for automation. The integration of piperazine (B1678402) derivatives into these systems is an active area of research. While specific studies on (S)-2-Methylpiperazine hydrochloride in flow chemistry are still emerging, the broader success with related piperazine compounds paves the way for its future applications.

Flow chemistry enables precise control over reaction time, temperature, and mixing, which is particularly advantageous for reactions involving chiral compounds where maintaining stereochemical integrity is paramount. nih.gov Researchers have successfully developed one-pot, one-step methods for the synthesis of monosubstituted piperazine derivatives in flow (microwave) reactors. nih.govsciforum.netnih.gov These systems often employ heterogeneous catalysts, which can be packed into the reactor, allowing for easy separation from the product stream and continuous operation. nih.gov This approach not only accelerates the synthesis but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

Furthermore, microreactors with inner walls functionalized with piperazine-containing polymer brushes have been demonstrated to act as efficient supported base catalysts for various organic transformations, such as Knoevenagel condensations. researchgate.net This technology opens the possibility of creating microreactors functionalized with chiral (S)-2-Methylpiperazine units to perform continuous asymmetric catalysis. The high surface-area-to-volume ratio in microreactors ensures efficient heat and mass transfer, leading to higher yields and selectivities in shorter reaction times compared to conventional batch methods. nih.gov

The potential integration of this compound in such systems could streamline the synthesis of chiral active pharmaceutical ingredients (APIs) and other fine chemicals, making their production more efficient and scalable.

Applications in Supramolecular Chemistry and Chiral Recognition

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The rigid, pre-organized structure of the piperazine ring makes it an excellent scaffold for building supramolecular assemblies. The chirality of (S)-2-Methylpiperazine adds a crucial dimension, enabling its use in chiral recognition, a fundamental process in biology and chemistry.

The nitrogen atoms of the piperazine ring can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular networks. rsc.org While research on supramolecular assemblies specifically involving (S)-2-Methylpiperazine is developing, studies on similar piperazine derivatives have shown their ability to form diverse hydrogen-bonded networks, including simple chains, chains of rings, and layered sheets. nih.gov The introduction of the chiral methyl group in the (S)-2-Methylpiperazine scaffold is expected to influence the packing and topology of these supramolecular structures, potentially leading to the formation of helical or other complex chiral architectures.

Chiral recognition is a key application of such supramolecular systems. A chiral host molecule, constructed using a scaffold like (S)-2-Methylpiperazine, can selectively bind to one enantiomer of a chiral guest molecule. This selectivity is driven by the precise three-dimensional arrangement of interacting groups in the host's binding cavity. The development of synthetic chiral receptors for the recognition of biologically important molecules is a major goal in this field. Chiral piperazine derivatives have been explored as components of such receptors. nih.gov

Chiral Covalent Organic Frameworks (COFs) Utilizing (S)-2-Methylpiperazine Scaffolds

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties. rsc.org Chiral COFs (CCOFs) are of particular interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The incorporation of chiral building blocks is a primary strategy for inducing chirality in COFs.

The (S)-2-Methylpiperazine scaffold, with its inherent chirality and diamine functionality, represents a promising, yet largely unexplored, building block for the construction of novel CCOFs. The two nitrogen atoms can react with complementary linkers, such as aldehydes or carboxylic acids, to form a porous, crystalline network. The stereocenter of the (S)-2-Methylpiperazine unit would be systematically integrated into the framework, creating a chiral environment within the pores of the material.

The design principles for CCOFs focus on utilizing building blocks with specific symmetries to direct the formation of a chiral and porous structure. rsc.org While the direct use of (S)-2-Methylpiperazine in COF synthesis is yet to be extensively reported, the fundamental concepts of reticular chemistry suggest its high potential. The resulting CCOFs could serve as stationary phases in chromatography for the separation of racemic mixtures or as heterogeneous catalysts for asymmetric transformations.

Exploration of Novel Asymmetric Transformations

The development of new methods for asymmetric synthesis is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. Chiral piperazine derivatives have emerged as versatile tools in this field, acting as both chiral auxiliaries and catalysts.

(S)-2-Methylpiperazine and its derivatives can be employed as chiral ligands for transition metal catalysts. The coordination of the piperazine nitrogen atoms to a metal center creates a chiral environment that can influence the stereochemical outcome of a catalytic reaction. For instance, novel C2-symmetric chiral piperazines derived from amino acids have been successfully used as ligands in copper-catalyzed asymmetric acylation of meso-1,2-diols, affording optically active products with high enantioselectivity. organic-chemistry.org

Furthermore, chiral piperazines have been shown to be effective organocatalysts. In the absence of a metal, the amine functionalities of the piperazine ring can activate substrates and control the stereochemistry of the reaction. For example, (2S,5S)-2,5-dibenzylpiperazine has been demonstrated to be a highly efficient catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt These findings highlight the potential of developing new catalytic systems based on the (S)-2-Methylpiperazine scaffold for a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and reductions.

The exploration of such novel transformations is crucial for expanding the synthetic toolbox available to chemists and for enabling the efficient and enantioselective synthesis of complex chiral molecules. rsc.orgacs.orgrsc.org

Advanced Derivatization for Enhanced Research Utility (e.g., MS derivatization)

The accurate detection and quantification of chiral compounds in complex matrices is a significant analytical challenge. Advanced derivatization techniques are often employed to enhance the analytical properties of molecules like (S)-2-Methylpiperazine, particularly for analysis by mass spectrometry (MS). jfda-online.com

Derivatization can improve the volatility, thermal stability, and chromatographic behavior of an analyte for gas chromatography-mass spectrometry (GC-MS) analysis. scholars.directscholars.directresearchgate.net For piperazines, which contain two secondary amine groups, derivatization is often necessary to achieve good peak shape and sensitivity. Common derivatizing agents include acylating reagents like perfluoroacylated anhydrides, which introduce fluorinated groups that enhance detectability. scholars.direct

For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and to introduce a specific fragmentation pattern for sensitive and selective detection. nih.gov Piperazine-based reagents have themselves been used to derivatize peptides to enhance their signals in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov This principle can be reversed, where a reagent is used to tag (S)-2-Methylpiperazine.

Crucially for chiral molecules, derivatization with a chiral reagent can be used to separate enantiomers on a non-chiral chromatographic column. The reaction of a racemic or enantiomerically enriched mixture with an enantiopure derivatizing agent produces diastereomers, which have different physical properties and can be separated by standard chromatographic techniques. researchgate.net This allows for the determination of enantiomeric purity and the accurate quantification of each enantiomer. The development of new derivatization reagents and methods tailored for chiral amines like (S)-2-Methylpiperazine is an ongoing area of research aimed at improving the sensitivity and accuracy of bioanalytical and quality control assays. jocpr.com

Q & A

Q. How can the absolute stereochemistry of (S)-2-Methylpiperazine hydrochloride be confirmed experimentally?

The absolute configuration of the (S)-enantiomer is determined via single-crystal X-ray diffraction (XRD) with anomalous dispersion methods. By synthesizing dibromide salts (e.g., (S)-2-Methylpiperazinediium dibromide), systematic errors in XRD data are minimized, enabling precise determination of stereochemistry. Hooft parameters (e.g., 0.05 for the S-enantiomer) validate the configuration .

Q. What spectroscopic methods are suitable for characterizing this compound in solution?

Quantitative nuclear magnetic resonance (qNMR) is recommended for purity assessment (>95%) and structural validation. Chiral high-performance liquid chromatography (HPLC) with polarimetric detection can differentiate enantiomers, while mass spectrometry confirms molecular weight (173.08 g/mol for the dihydrochloride form) .

Q. What synthetic routes yield this compound with high enantiomeric excess?

A common method involves reacting enantiomerically pure mono-N-Boc-protected 3-methylpiperazine with sulfonyl chlorides (e.g., 5-(chlorosulfonyl)-isoquinoline hydrochloride), followed by Boc deprotection using 4 M HCl in dioxane. This route preserves stereochemical integrity .

Q. How should this compound be stored to ensure stability?

Store in airtight, moisture-resistant containers at room temperature in a dry environment. Avoid exposure to light and oxidizing agents. Periodic purity checks via qNMR or HPLC are advised to detect degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in asymmetric catalysis?

The (S)-enantiomer serves as a chiral building block in homochiral covalent organic frameworks (CCOFs). For example, Pd nanoparticles loaded onto CCOFs derived from (S)-2-Methylpiperazine catalyze Henry and reductive Heck reactions with >90% enantiomeric excess (ee) and recyclability over five cycles .

Q. What strategies resolve data discrepancies in crystallographic studies of (S)-2-Methylpiperazine derivatives?

When XRD data conflicts with theoretical models (e.g., bond angles or torsion angles), refine the analysis using Parsons’ Q and Hooft methods to account for anomalous dispersion effects. Cross-validate with computational chemistry tools like density functional theory (DFT) .

Q. How can researchers assess enantiomeric purity during kinetic resolution studies?

Combine chiral HPLC with circular dichroism (CD) spectroscopy. For example, monitor the kinetic resolution of racemic mixtures under basic conditions and quantify ee values using integrated peak areas and molar ellipticity .

Q. What mechanistic insights explain the biological activity of this compound in receptor binding?

Molecular docking simulations reveal that the (S)-configuration enhances hydrogen bonding with target receptors (e.g., serotonin or dopamine receptors) due to optimal spatial alignment of the methyl group and amine protons. Competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone) validate selectivity .

Q. How do solvent and pH conditions affect the stability of this compound in aqueous solutions?